Polyinosinic-polycytidylic Acid (potassium salt)
Overview
Description
Polyinosinic-polycytidylic acid (Poly (I:C)) is a double-stranded homopolymer used as a model RNA to study cell signaling at the level of TLR3 . It is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections .
Molecular Structure Analysis
Polyinosinic-polycytidylic acid (Poly (I:C)) is a double-stranded homopolymer. It is comprised of long strands of inosine poly (I) homopolymer annealed to strands of cytidine poly © homopolymer .Physical And Chemical Properties Analysis
Polyinosinic-polycytidylic acid (potassium salt) is a lyophilized powder. It is composed of Poly (I) • Poly ©, 10% (balance buffer salts as sodium chloride and sodium phosphate). It should be stored in desiccated conditions at −20°C .Scientific Research Applications
Polyinosinic-polycytidylic acid (Poly (I) • Poly ©) is a double-stranded homopolymer used as a model RNA to study cell signaling at the level of TLR3 . It is a TRIF-dependent toll-like receptor-3 (TLR3) ligand . TLR3 recognizes double-stranded RNA and is a major effector of the immune response against viral pathogens .
Transfection of Poly (I:C) into NIT-1 cells has been used as a model of intracellular dsRNA-induced β cell apoptosis . Eighteen hours post transfection, 45% of the cells were apoptotic with an increase in NF-kB, p50/p65 nuclear translocation, and cleavage of caspases 3 and 8, as well as transcriptional induction of caspase 12, Fas, IL-15, and the TNF receptor-associated ligand (TRAIL) .
Poly (I:C) can be used to generate stable mature dendritic cells in vitro and is considered a potent adjuvant in vaccine formulations, especially those targeting dendritic cells, thanks to the synergy between MDA5 and TLR3 activation .
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Immunostimulation : Polyinosinic-polycytidylic acid is an immunostimulant . It is used in the form of its sodium salt to simulate viral infections . Poly I:C is known to interact with toll-like receptor 3 (TLR3), which is expressed at the endosomal membrane of B-cells, macrophages, and dendritic cells .
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Model for Viral Infections : Poly I:C is structurally similar to double-stranded RNA, which is present in some viruses and is a “natural” stimulant of TLR3 . Thus, Poly I:C can be considered a synthetic analog of double-stranded RNA and is a common tool for scientific research on the immune system .
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Neuroscience Research : Poly I:C has been shown to activate schizophrenia-like behavior in the offspring of pregnant mice, which can be accompanied by decreased GABAergic transmission in the dentate gyrus .
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Cancer Research : Polyinosinic-polycytidylic Acid Potassium Salt triggers apoptosis in some cancer cells .
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Fever Induction : Polyinosinic:polycytidylic acid has been used to induce fever in rats via an interleukin-1-dependent mechanism .
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Stroke Research : TLR3 ligand Poly IC has been shown to attenuate reactive astrogliosis and improve recovery of rats after focal cerebral ischemia .
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Schizophrenia Research : Poly I:C has been shown to activate schizophrenia-like behavior in the offspring of pregnant mice, which can be accompanied by decreased GABAergic transmission in the dentate gyrus .
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Dendritic Cell Activation : Poly I:C has been used to activate dendritic cells .
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Physicochemical Property Optimization : Optimization of physicochemical properties of Poly I:C has led to the generation of derivatives that have increased stability in body fluids (such as polyICLC), or reduced toxicity through reduced stability in body fluids (such as Poly I:C 12 U) .
Safety And Hazards
Future Directions
Polyinosinic-polycytidylic acid (potassium salt) is used as an immunostimulant and is a common tool for scientific research on the immune system . It has been suggested that Poly (I:C) is one of the most appropriate generators of stable mature dendritic cells (DC). These mature DC might generate in vivo effective immune responses after injection due to their ability to secrete bioactive IL-12 after CD40 ligation .
properties
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O8P.K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,10-;4-,6-,7-,8-;/m11./s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPUABRWHJGXNJ-VRQAYDGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.[K] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[K] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27KN7O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137031716 |
Citations
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